1-(Prop-2-yn-1-yl)azepane

Overview

Description

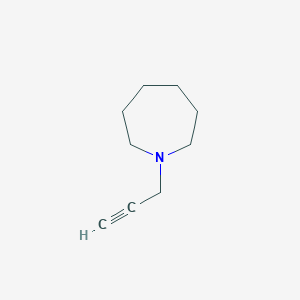

1-(Prop-2-yn-1-yl)azepane is an organic compound with the molecular formula C9H15N. It belongs to the class of azepanes, which are seven-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a prop-2-yn-1-yl group attached to the nitrogen atom of the azepane ring. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.

Mechanism of Action

Target of Action

It’s known that propargylamines, a class of compounds to which 1-(prop-2-yn-1-yl)azepane belongs, have many pharmaceutical and biological properties .

Mode of Action

The mode of action of this compound involves its interaction with its targets, leading to changes at the molecular level. For instance, in the visible-light-induced oxidative formylation of N-alkyl-N-(prop-2-yn-1-yl)anilines, both the starting material and the product act as photosensitizers. Singlet oxygen (1 O 2) and superoxide anion (O 2 ˙ −) are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Biochemical Analysis

Biochemical Properties

It is known that propargyl-containing compounds have been reported as valuable precursors for the synthesis of heterocycles .

Cellular Effects

Propargyl compounds, such as 1-(Prop-2-yn-1-yl)azepane, have shown cytotoxic activity. For instance, a study found that propargyl compounds exhibited cytotoxic activity against HepG2, LU-1, and Hela cell lines .

Molecular Mechanism

A related study on N-alkyl-N-(prop-2-yn-1-yl)anilines revealed that both the starting material and the product act as photosensitizers, and 1 O2 and O2˙− are generated through energy transfer and a single electron transfer pathway, playing an important role in the reaction .

Temporal Effects in Laboratory Settings

It is known that propargyl compounds can undergo various reactions under mild conditions .

Metabolic Pathways

Propargyl compounds are known to be involved in various organic synthesis processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Prop-2-yn-1-yl)azepane can be synthesized through several methods. One common approach involves the cyclocondensation of N-(prop-2-yn-1-yl)-o-phenylenediamines with phenyl isothiocyanate and carbon disulfide . This reaction typically proceeds under reflux conditions in the presence of a base such as potassium hydroxide (KOH) in a mixture of ethanol and water.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the synthesis generally involves scalable reactions that can be adapted for larger-scale production. The use of recyclable catalysts and solvent-free conditions can enhance the efficiency and sustainability of the industrial synthesis processes .

Chemical Reactions Analysis

Types of Reactions: 1-(Prop-2-yn-1-yl)azepane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.

Reduction: Reduction reactions can convert the triple bond in the prop-2-yn-1-yl group to a double or single bond.

Substitution: The azepane ring can undergo substitution reactions, where different functional groups replace hydrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are often used.

Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxides, while reduction can produce alkenes or alkanes. Substitution reactions can introduce various functional groups into the azepane ring.

Scientific Research Applications

1-(Prop-2-yn-1-yl)azepane has several applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex molecules and heterocycles.

Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.

Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

1-(Prop-2-yn-1-yl)piperidine: Similar structure but with a six-membered ring.

1-(Prop-2-yn-1-yl)morpholine: Contains an oxygen atom in the ring.

1-(Prop-2-yn-1-yl)pyrrolidine: Features a five-membered ring.

Uniqueness: 1-(Prop-2-yn-1-yl)azepane is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its six- and five-membered counterparts.

Properties

IUPAC Name |

1-prop-2-ynylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N/c1-2-7-10-8-5-3-4-6-9-10/h1H,3-9H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGDDMEFVIIIJBM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCN1CCCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.